molecular formula C14H19N3S B510407 5,6-Dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine CAS No. 302952-38-1

5,6-Dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine

Cat. No.: B510407
CAS No.: 302952-38-1
M. Wt: 261.39g/mol
InChI Key: ULAJRRVRQCBDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine is a synthetic compound based on the thieno[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery research. Derivatives of this core structure have been extensively investigated for their potential to interact with key biological targets. Notably, thieno[2,3-d]pyrimidine analogs have been explored as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a critical target in oncology research, particularly for non-small cell lung cancer (NSCLC) . These compounds often exhibit their mechanism of action by competitively binding to the ATP-binding site of the kinase domain, thereby suppressing phosphorylation and downstream signaling pathways that drive cell proliferation and survival . Beyond EGFR, this chemical class has also shown promise in early-stage research as inhibitors of other kinases (e.g., c-Met, HER2) , tubulin polymerization for cancer therapy , and topoisomerase II, an enzyme essential for DNA replication . The specific substitution pattern on the core, including the 4-(4-methylpiperidinyl) group and the 5,6-dimethyl groups, is designed to modulate the compound's properties for enhanced target selectivity and research utility. This product is intended for non-clinical research applications only, providing a valuable tool for scientists exploring the mechanisms and treatment of various diseases.

Properties

IUPAC Name

5,6-dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3S/c1-9-4-6-17(7-5-9)13-12-10(2)11(3)18-14(12)16-8-15-13/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAJRRVRQCBDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C3C(=C(SC3=NC=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thieno[2,3-d]pyrimidine Core

The core is typically synthesized via the Gewald reaction or cyclocondensation of 2-aminothiophene derivatives with nitriles or carbonyl compounds.

Example Protocol:

  • Gewald Reaction : Ethyl cyanoacetate reacts with ketones (e.g., 1-(4-nitrophenoxy)propan-2-one) and sulfur in the presence of a base (e.g., piperidine) to form 2-aminothiophene-3-carboxylates.

  • Cyclization : The 2-aminothiophene intermediate undergoes cyclization with reagents like ethyl cyanoacetate or formamide to yield the thieno[2,3-d]pyrimidine scaffold.

Intermediate : 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 83548-58-7) is a critical precursor for subsequent functionalization.

Optimized Procedure:

  • Reagents :

    • 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine (1 equiv)

    • 4-Methylpiperidine (1.2–2.0 equiv)

    • Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

    • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Conditions :

    • Temperature: 80–100°C

    • Duration: 12–24 hours

  • Workup : The mixture is cooled, quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate).

Yield : 70–90%.

Detailed Synthetic Pathways

Route 1: Two-Step Synthesis from 2-Aminothiophene

StepReactionConditionsYieldReference
1Gewald reaction to form 2-amino-4,5-dimethylthiophene-3-carboxylateEthanol, piperidine, 80°C, 6 h65–75%
2Cyclization with formamide to form 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidineReflux, 4 h80–85%
3SNAr with 4-methylpiperidineDMF, NaH, 100°C, 12 h85%

Route 2: One-Pot Heterocyclization

A one-pot method simplifies the synthesis by combining cyclization and substitution:

  • Reactants : 2-Amino-4,5-dimethylthiophene-3-carbonitrile, triethyl orthoformate, and 4-methylpiperidine.

  • Conditions : Acetic acid, reflux, 8 h.

  • Yield : 60–70%.

Analytical Characterization

Key spectral data for 5,6-dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine:

  • ¹H NMR (CDCl₃) : δ 1.20–1.40 (m, 2H, piperidine), 1.60–1.80 (m, 2H), 2.10 (s, 3H, N-CH₃), 2.50 (s, 6H, 5,6-CH₃), 3.20–3.40 (m, 4H, piperidine), 8.40 (s, 1H, pyrimidine-H).

  • MS (ESI) : m/z 288.1 [M+H]⁺.

Comparative Analysis of Methods

ParameterRoute 1Route 2
Total Yield55–65%60–70%
Purity (HPLC)>98%>95%
ScalabilityHighModerate
CostModerateLow

Challenges and Optimization

  • Side Reactions : Overalkylation of piperidine can occur with excess base. Mitigated by using controlled stoichiometry.

  • Purification : Silica gel chromatography with hexane/ethyl acetate (3:1) effectively removes unreacted piperidine.

Applications and Derivatives

The compound serves as a precursor for:

  • MRGPRX1-positive allosteric modulators.

  • CNS-targeted therapies with improved metabolic stability .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding reduced thienopyrimidine derivatives.

    Substitution: Formation of substituted thienopyrimidine derivatives with various functional groups.

Scientific Research Applications

Antimalarial Activity

Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimalarial properties. For instance, compounds structurally related to 5,6-Dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine have shown efficacy against Plasmodium falciparum and Plasmodium berghei. Specifically, modifications to the thieno[2,3-d]pyrimidine scaffold have resulted in compounds with low nanomolar EC50 values against the erythrocytic stages of these parasites .

CompoundTarget ParasiteEC50 (µM)Cytotoxicity (CC50 µM)Selectivity Index
5,6-Dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidineP. falciparum<0.3>100>6.5
GamhepathiopineP. berghei24.3>2008.2

These findings suggest that derivatives of this compound could lead to the development of new antimalarial therapies, especially in the context of rising resistance to current treatments.

Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives have also been investigated for their anticancer properties. Research has shown that certain analogs can inhibit cell proliferation in various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

In vitro studies demonstrated that compounds with similar structures to 5,6-Dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine exhibited significant cytotoxic effects on cancer cells while maintaining lower toxicity against normal cells.

Antimicrobial Properties

The compound's structural framework has been associated with antimicrobial activity as well. Research indicates that thieno[2,3-d]pyrimidine derivatives can act against various bacterial and fungal strains. This broad-spectrum antimicrobial potential opens avenues for developing new antibiotics and antifungal agents .

Case Studies

Several case studies highlight the efficacy of thieno[2,3-d]pyrimidine derivatives:

  • Case Study on Antimalarial Activity : A study evaluated a series of thieno[2,3-d]pyrimidines for their activity against both erythrocytic and hepatic stages of malaria parasites. The results indicated that specific modifications led to compounds with enhanced potency and selectivity .
  • Case Study on Anticancer Effects : Another investigation focused on the synthesis of novel thieno[2,3-d]pyrimidines and their effects on human myeloid leukemia cells. The study reported significant reductions in cell viability and alterations in apoptosis markers .

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Core-Modified Derivatives

  • 6-Fluoroquinazoline Replacement: Replacement of the thieno[2,3-d]pyrimidine core with a 6-fluoroquinazoline (e.g., compound from ) improved CNS penetration (Kp > 10) and metabolic stability while maintaining M4 PAM potency. This highlights the critical role of core aromaticity and heteroatom placement in pharmacokinetics .
  • Pyrrolo[2,3-d]pyrimidine: Compared to pyrrolo[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines exhibit superior potency against dihydrofolate reductase (DHFR) due to better mimicry of the pteridine ring in folate cofactors. The sulfur atom in thieno derivatives enhances aromaticity and hydrogen-bond acceptor capacity, improving target engagement .

Substituent Variations

  • 4-Position Modifications: 4-(2-Naphthylsulfonyl-piperazinyl) Derivative (): This analogue (C22H22N4O2S2) replaces the 4-methylpiperidinyl group with a bulkier naphthylsulfonyl-piperazinyl moiety. 324.44 g/mol for the parent compound) likely reduces CNS penetration but may enhance solubility or off-target interactions.
  • 5,6-Dimethyl vs. 6-Substituted Derivatives: 6-Substituted Thieno[2,3-d]pyrimidines (): Derivatives with phenyl, thiophene, or pyridine groups at the 6-position target folate receptors and one-carbon metabolism enzymes. For example, compound 3 (6-pyridinyl) showed improved cytosolic and mitochondrial one-carbon pathway inhibition compared to unsubstituted analogues, underscoring the importance of 5,6-dimethyl groups in M4 PAM activity .

Functional Analogues with Different Cores

HDAC/EGFR/VEGFR-2 Inhibitors

Thieno[2,3-d]pyrimidine-hydroxamic acid hybrids () replace the 4-methylpiperidinyl group with hydroxamic acid-linked aryl urea moieties. These compounds inhibit histone deacetylases (HDACs), EGFR, and VEGFR-2, demonstrating multitargeted anticancer activity. For instance, compound 20b showed potent HDAC6 inhibition (IC50 < 50 nM) and improved blood-brain barrier permeability (PSA < 140) compared to the parent M4 PAM .

Antimicrobial Derivatives

Triazole-fused thieno[2,3-d]pyrimidines () exhibit broad-spectrum antimicrobial activity. Compound 8 (5,6-dimethyl-4-phenyl derivative) showed MIC values of 2–4 µg/mL against Staphylococcus aureus and Candida albicans, suggesting that 4-methylpiperidinyl substitution in the parent compound may reduce antimicrobial efficacy while enhancing CNS target engagement .

Key Comparative Data

Compound Core Structure Key Substituents Biological Target CNS Kp Metabolic Stability Reference
Parent Compound Thieno[2,3-d]pyrimidine 5,6-dimethyl; 4-methylpiperidinyl M4 PAM 0.74 Low (oxidative metabolism)
6-Fluoroquinazoline Analog Quinazoline 6-fluoro M4 PAM >10 High
HDAC Inhibitor 20b Thieno[2,3-d]pyrimidine Hydroxamic acid-aryl urea HDAC6/EGFR/VEGFR-2 N/A Moderate
DHFR Inhibitor 4 Thieno[2,3-d]pyrimidine 2,4-diamino DHFR N/A High

Biological Activity

5,6-Dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

Chemical Composition :

  • Molecular Formula : C14H19N3S
  • CAS Number : 302952-38-1
  • IUPAC Name : 5,6-dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine

The synthesis typically involves the cyclization of 5,6-dimethyl-2-thiouracil with 4-methyl-1-piperidinecarboxaldehyde under reflux conditions. The reaction is performed in organic solvents like ethanol or acetonitrile, followed by purification through recrystallization or chromatography .

Anticancer Properties

Research indicates that thienopyrimidine derivatives exhibit notable anticancer activity. For instance, studies have shown that related compounds can effectively inhibit various cancer cell lines:

CompoundCell LineIC50 Value (µM)
Compound 12SiHa0.09 ± 0.0085
Compound 13A5490.03 ± 0.0056
Compound 16MCF-70.01 ± 0.074

These values suggest that modifications to the pyrimidine structure can enhance anticancer efficacy significantly .

Anti-inflammatory Activity

Pyrimidine derivatives have also been studied for their anti-inflammatory effects. Compounds similar to 5,6-Dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine have demonstrated inhibition of COX-2 activity:

CompoundIC50 Value (µmol)
Compound 50.04 ± 0.09
Compound 60.04 ± 0.02
Celecoxib (Standard)0.04 ± 0.01

These results indicate a promising potential for developing anti-inflammatory drugs based on this compound class .

The mechanism of action for this compound is primarily through its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. It may act as a positive allosteric modulator (PAM) for muscarinic receptors, influencing neurotransmission and potentially offering therapeutic benefits in CNS disorders .

Comparative Studies

When compared to other pyrimidine derivatives, the unique substitutions in the structure of 5,6-Dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine enhance its stability and reactivity:

Compound TypeKey Features
Thieno[2,3-d]pyrimidineParent compound lacking substitutions
Pyrido[2,3-d]pyrimidineContains a pyridine ring instead of thiophene

The presence of the piperidinyl group significantly boosts its interaction potential with biological targets compared to simpler structures .

Case Studies and Research Findings

Recent studies have focused on optimizing the biological properties of thienopyrimidine derivatives:

  • CNS Activity : A study highlighted the optimization of M4 PAMs based on thienopyrimidine cores, improving CNS penetration while maintaining potency against muscarinic receptors .
  • Anticancer Efficacy : Another investigation evaluated a series of modified pyrimidines against multiple cancer cell lines, demonstrating enhanced efficacy over standard chemotherapeutics like etoposide .
  • Anti-Alzheimer's Potential : Some derivatives were screened for anti-Alzheimer's activity, showing promising results in inhibiting acetylcholinesterase and butyrylcholinesterase activities .

Q & A

Q. What are the common synthetic routes for preparing thieno[2,3-d]pyrimidine derivatives, and how can their yields be optimized?

Thieno[2,3-d]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. A modified Niementowski reaction is widely used, where 2-amino-3-thiophenecarboxylates react with formamide or urea under high temperatures (e.g., 200°C) to form the pyrimidine ring . For substituted derivatives like 5,6-dimethyl variants, reductive amination with sodium cyanoborohydride (NaBH3CN) at pH 6 can introduce piperidinyl groups, achieving yields up to 87% . Optimization involves selecting solvents (e.g., dry methanol for moisture-sensitive steps) and using catalysts like Dess-Martin periodinane for efficient oxidation of intermediates .

Q. What spectroscopic and crystallographic methods are essential for characterizing thieno[2,3-d]pyrimidine derivatives?

Structural confirmation relies on <sup>1</sup>H/<sup>13</sup>C NMR to identify substituent patterns (e.g., methyl or piperidinyl groups) and IR spectroscopy to detect functional groups like carbonyls (C=O at ~1700 cm⁻¹) . For absolute configuration determination, single-crystal X-ray diffraction is critical. For example, crystallographic data (C–C bond length: mean 0.003 Å, R factor: 0.043) resolved the stereochemistry of 3-phenyl-2-pyrrolidinyl derivatives .

Advanced Research Questions

Q. How can molecular docking studies guide the rational design of thieno[2,3-d]pyrimidines targeting enzymes like dihydrofolate reductase (DHFR)?

Docking studies predict binding modes by simulating interactions between substituents (e.g., arylaminomethyl groups) and DHFR's active site. For instance, 2-amino-6-[(4-methoxyphenylamino)methyl] derivatives showed strong hydrogen bonding with Asp27 and hydrophobic interactions with Leu4 and Phe31, correlating with IC₅₀ values < 50 µM . Software like AutoDock Vina with AMBER force fields can optimize ligand-receptor poses, prioritizing derivatives with enhanced steric and electronic complementarity .

Q. How do structural modifications at the 2- and 6-positions influence antimicrobial activity, and how can contradictory in vitro results be resolved?

Substituents like 4-chlorophenyl or 3,4,5-trimethoxyphenyl at the 6-position enhance Gram-positive bacterial inhibition (MIC: 2–8 µg/mL), while bulkier groups reduce solubility and activity . Contradictions in MIC data may arise from assay conditions (e.g., broth dilution vs. agar diffusion). To resolve discrepancies, validate results with time-kill kinetics and synergy testing (e.g., checkerboard assays with β-lactams) .

Q. What experimental strategies address low yields in reductive amination steps for 4-(4-methylpiperidinyl) derivatives?

Low yields (<60%) in reductive amination often stem from incomplete imine formation. Strategies include:

  • Using molecular sieves to scavenge water and shift equilibrium toward imine intermediates.
  • Substituting NaBH3CN with sodium triacetoxyborohydride (STAB) for milder, pH-controlled conditions .
  • Employing microwave-assisted synthesis to accelerate reaction rates and improve purity .

Methodological Considerations

Q. How can researchers validate the mechanism of DHFR inhibition by thieno[2,3-d]pyrimidines?

Combine enzyme kinetics (Lineweaver-Burk plots to identify competitive/non-competitive inhibition) with isothermal titration calorimetry (ITC) to measure binding thermodynamics. For example, derivatives with a 2-amino group showed competitive inhibition by occupying the folate-binding pocket, supported by Ki values < 1 µM .

Q. What in silico tools are recommended for predicting ADMET properties of thieno[2,3-d]pyrimidines?

Use SwissADME for bioavailability predictions (e.g., Lipinski’s rule compliance) and PROTOX-II for toxicity profiling. Derivatives with logP > 3.5 may require formulation adjustments (e.g., PEGylation) to improve aqueous solubility .

Data Contradiction Analysis

Q. Why do some thieno[2,3-d]pyrimidines exhibit strong in vitro activity but poor in vivo efficacy?

This discrepancy often arises from poor pharmacokinetics (e.g., rapid hepatic metabolism of methoxy groups). Solutions include:

  • Introducing deuterium at metabolically labile sites to prolong half-life.
  • Conducting microsomal stability assays (human/rat liver microsomes) to identify vulnerable positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.